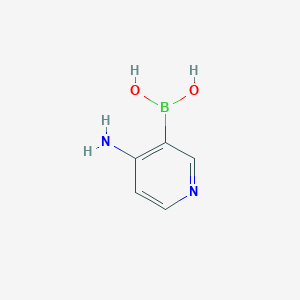

(4-Aminopyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-aminopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFSVZONUPBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635064 | |

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959957-75-6 | |

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

(4-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyridine ring substituted with both an amine and a boronic acid group, makes it a highly versatile and valuable building block. The pyridine moiety is a common scaffold in pharmaceuticals, capable of engaging in hydrogen bonding and other key intermolecular interactions. The boronic acid functional group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, handling, and reactivity of (4-Aminopyridin-3-yl)boronic acid. It further delves into its mechanistic role in catalysis and its proven applications as a critical intermediate in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. (4-Aminopyridin-3-yl)boronic acid is a solid, typically white, compound whose properties are dictated by the interplay between the basic aminopyridine core and the acidic boronic acid moiety.

| Property | Value | Source |

| CAS Number | 959957-75-6 | [2] |

| Molecular Formula | C₅H₇BN₂O₂ | [2] |

| Molecular Weight | 137.93 g/mol | [2] |

| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | [2] |

| Physical Form | Solid | [3] |

| pKa (Predicted) | 4.24 ± 0.10 (for 6-amino isomer) | [3] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis, Stability, and Handling

Synthesis

The synthesis of heteroaryl boronic acids like (4-Aminopyridin-3-yl)boronic acid is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation is a particularly robust and widely adopted method.[4] This reaction typically involves the cross-coupling of a halo-aminopyridine (e.g., 3-bromo-4-aminopyridine or 3-iodo-4-aminopyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4]

The general synthetic approach is as follows:

-

A reaction vessel is charged with the 3-halo-4-aminopyridine starting material, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

An anhydrous, deoxygenated solvent (such as dioxane or DMF) is added.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final (4-Aminopyridin-3-yl)boronic acid.

This method is valued for its high functional group tolerance, allowing for the synthesis of complex boronic acids without the need for extensive protecting group strategies.[4]

Stability and Storage

Boronic acids are known to be sensitive to certain conditions. A primary degradation pathway is the trimerization to form a boroxine anhydride through the loss of water. This process is often reversible but can complicate stoichiometry and reaction kinetics. Boronic esters, such as the pinacol ester intermediates, are generally more stable but are still susceptible to hydrolysis.[5]

Expert Insight: To ensure the integrity and reactivity of (4-Aminopyridin-3-yl)boronic acid, the following storage and handling protocols are critical:

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[6] For long-term stability, refrigeration or freezing (e.g., -20°C) in a dark, dry place is strongly recommended.[3]

-

Handling: Avoid prolonged exposure to atmospheric moisture and air.[7] When weighing and dispensing the reagent, do so in a controlled environment, such as a glove box or under a stream of inert gas, if possible. Use dry solvents and glassware for reactions to prevent premature degradation.

Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The paramount utility of (4-Aminopyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[8]

The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Causality Behind the Steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar-X). This is often the rate-limiting step and results in a Pd(II) complex.[9]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aminopyridinyl group to the palladium, displacing the halide.[10]

-

Reductive Elimination: The two organic fragments (Ar and the aminopyridinyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Applications in Medicinal Chemistry and Drug Discovery

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The boronic acid functional group adds another layer of utility, making (4-Aminopyridin-3-yl)boronic acid a high-value intermediate.[11]

Role as a Synthetic Building Block: The primary application is to introduce the 4-aminopyridine moiety into target molecules via Suzuki-Miyaura coupling. This allows for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR). The ability to form C-C bonds under relatively mild conditions preserves other sensitive functional groups within the molecule, which is a significant advantage in the synthesis of complex drug candidates.[1] Boronic acid-containing aminopyridines have been used to develop antagonists for chemokine receptors like CXCR1/2, which are targets for inflammatory diseases.[12]

The Boronic Acid as a Pharmacophore: Beyond its role in synthesis, the boronic acid group itself can be a key pharmacophore. It is a known bioisostere of carboxylic acids and can act as a reversible covalent inhibitor of serine proteases.[11] The boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a serine residue in an enzyme's active site. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[13] Therefore, molecules synthesized using (4-Aminopyridin-3-yl)boronic acid may be designed where the boronic acid is retained in the final structure to serve as a bioactive component.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide.

Objective: To synthesize a 4-amino-3-arylpyridine derivative.

Materials:

-

(4-Aminopyridin-3-yl)boronic acid (1.2 eq.)

-

Aryl Bromide (Ar-Br) (1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq.), (4-Aminopyridin-3-yl)boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential degradation. Anhydrous base is crucial as water can affect the catalytic activity.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Degassing is essential for reproducibility and high yield.

-

-

Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.

-

Rationale: The solvent mixture provides a medium that can dissolve both the organic starting materials and the inorganic base, facilitating the reaction. The solvent must be degassed to remove dissolved oxygen.

-

-

Reaction: Place the flask in a preheated oil bath (e.g., 90-100°C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Rationale: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.

-

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Rationale: This removes the inorganic byproducts and the bulk of the polar solvent.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.

-

-

Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Toxicology

Safe handling of all chemicals is essential. Based on data for structurally similar aminopyridines and boronic acids, (4-Aminopyridin-3-yl)boronic acid should be handled with care.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14] The parent 4-aminopyridine is known to be highly toxic.[15]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]

-

Handling: Avoid creating dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]

-

Conclusion

(4-Aminopyridin-3-yl)boronic acid is a powerful and versatile reagent for chemical synthesis and drug discovery. Its value is derived from the strategic combination of a pharmaceutically relevant aminopyridine core with the synthetically tractable boronic acid handle. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively leverage this molecule for the construction of novel chemical entities with significant potential in therapeutic development. Its continued use as a key building block is certain to contribute to advancements in medicinal chemistry and materials science.

References

-

Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3635. [Link]

-

PubChem. (2025). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Schuler, A. D., et al. (2015). Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3879-3883. [Link]

-

Autechaux, A. (2026). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Medium. [Link]

-

Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2147. [Link]

-

Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3482. [Link]

-

Royal Society of Chemistry. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 589-598. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE MSDS. [Link]

-

Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. [Link]

-

Bissember, A. C., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(16), 6398-6402. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

ADAMA. (2022). Pyrinex 25 CS SAFETY DATA SHEET. [Link]

-

Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers, 6, 2991-2998. [Link]

-

Judge, B. S., & Tormoehlen, L. M. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 289-294. [Link]

-

ResearchGate. (n.d.). Miyaura borylation. [Link]

-

PrepChem. (n.d.). Synthesis of 4-tolylboronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (4-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 23583877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 1692-25-7|Pyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. BLDpharm - Bulk Product Details [bldpharm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. alkalimetals.com [alkalimetals.com]

Structure Elucidation of (4-Aminopyridin-3-yl)boronic acid: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a versatile building block, its precise structural integrity is paramount for predictable outcomes in complex synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions, and for ensuring desired interactions in structure-based drug design.[1] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causality behind methodological choices, addressing common challenges associated with boronic acids, such as their propensity for dehydration and oligomerization.[2] This document outlines an integrated analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography, ensuring a self-validating system for structural confirmation.

Introduction: The Significance of Structural Verification

Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars in modern organic synthesis and medicinal chemistry.[1][3] Their utility as precursors in forming carbon-carbon and carbon-heteroatom bonds is well-established.[1] The title compound, (4-Aminopyridin-3-yl)boronic acid, combines the functionalities of a pyridine ring, an amino group, and a boronic acid moiety, making it a valuable synthon for introducing these features into complex target molecules.

However, the inherent chemical nature of boronic acids presents unique analytical challenges. They can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially under dehydrating conditions.[2] This phenomenon can lead to complex and often misleading spectral data if not properly managed. Therefore, a multi-faceted analytical strategy is not just recommended; it is essential for irrefutable structural verification. This guide details such a strategy, designed to provide orthogonal data points that, when combined, create a complete and validated structural picture.[4]

Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇BN₂O₂ | PubChem[5] |

| Molecular Weight | 137.93 g/mol | PubChem[5] |

| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | PubChem[5] |

| CAS Number | 959957-75-6 | PubChem[5] |

| Appearance | White to off-white solid | [6] |

The Integrated Analytical Workflow

Successful structure elucidation relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data should be self-consistent.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule in solution. For (4-Aminopyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.

Expertise & Experience: Overcoming Boronic Acid Challenges

A common pitfall in NMR analysis of boronic acids is the formation of boroxine trimers, which results in broadened signals or multiple sets of peaks, making spectra difficult to interpret.[2]

Causality: This dehydration-driven trimerization changes the chemical environment of the atoms near the boron center. The key to obtaining clean, monomeric spectra is to use a solvent that disrupts the trimer.

Solution: Protic deuterated solvents like methanol-d₄ or D₂O effectively break up the boroxine by forming hydrogen bonds or exchanging with the B-OH protons.[2] While this leads to the loss of the observable B-OH proton signal, it ensures that the aromatic and amino signals are sharp and representative of the monomeric species. DMSO-d₆ is also a viable option that may preserve the protic signals.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of methanol-d₄. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

-

Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons (though none are expected here besides the pyridine CHs).

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B NMR spectrum.[7] This is a crucial experiment.

-

Use a boron-free probe or a background-subtracted spectrum to avoid interference from the borosilicate glass of the NMR tube.

-

Reference the spectrum to an external standard like BF₃·OEt₂.

-

Data Interpretation: Expected Results

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~8.0-8.2 | s | H-2 (Pyridine) | Adjacent to N and ortho to the boronic acid group. |

| ~7.8-8.0 | d | H-6 (Pyridine) | Coupled to H-5. | |

| ~6.7-6.9 | d | H-5 (Pyridine) | Coupled to H-6, shielded by the amino group. | |

| ~5.0-6.0 | br s | -NH₂ | Broad signal due to quadrupole effects and exchange. | |

| ¹³C | ~155-160 | C | C-4 (Pyridine) | Carbon bearing the amino group. |

| ~145-150 | CH | C-2 (Pyridine) | Deshielded by adjacent nitrogen. | |

| ~140-145 | CH | C-6 (Pyridine) | Deshielded by adjacent nitrogen. | |

| ~110-115 | CH | C-5 (Pyridine) | Shielded by the amino group. | |

| C-B bond | C | C-3 (Pyridine) | Signal for the carbon attached to boron can be broad and difficult to observe. | |

| ¹¹B | ~28-33 | br s | B(OH)₂ | Characteristic range for trigonal (sp²-hybridized) arylboronic acids.[8][9] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expertise & Experience: Navigating MS Complexities

Direct analysis of boronic acids by MS can be complicated by in-source reactions, such as dehydration to form boroxines, or the formation of solvent adducts.[10][11]

Causality: The high-energy environment of the MS source can easily eliminate water from the boronic acid moiety.

Solution: Employing soft ionization techniques like Electrospray Ionization (ESI) is critical. Running the analysis in negative ion mode is often advantageous for boronic acids, as it favors the formation of the deprotonated molecular ion [M-H]⁻, which is stable and easily interpretable.[12]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]

-

Chromatography (Optional but Recommended): Use a C18 column with a mobile phase of acetonitrile and water containing a modifier like 10 mM ammonium acetate to ensure good peak shape and separation from impurities.[10]

-

MS Acquisition (ESI-):

-

Set the mass spectrometer to scan in negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas temperature) to minimize fragmentation and adduct formation.[12]

-

Acquire data over a mass range of m/z 50-500.

-

Data Interpretation: Expected Ions

| Ion | Formula | Calculated m/z (Exact Mass) | Mode | Comment |

| [M+H]⁺ | [C₅H₈BN₂O₂]⁺ | 139.0673 | ESI+ | Protonated molecule. |

| [M-H]⁻ | [C₅H₆BN₂O₂]⁻ | 137.0528 | ESI- | Deprotonated molecule, often the base peak in negative mode.[12] |

| [M-H₂O+H]⁺ | [C₅H₆BN₂O]⁺ | 121.0567 | ESI+ | Ion resulting from in-source water loss. |

Exact mass calculated for the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Data Interpretation: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale & Comments |

| 3450–3250 | N-H stretch | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretch). Broadening can indicate hydrogen bonding. |

| 3200–2500 | O-H stretch | Boronic Acid (-B(OH)₂) | Very broad absorption due to strong intermolecular hydrogen bonding. |

| ~1650-1600 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration. |

| ~1600, ~1500, ~1450 | C=C, C=N stretch | Pyridine Ring | Characteristic aromatic ring vibrations. |

| ~1350-1310 | B-O stretch | Boronic Acid (-B-O) | Strong, characteristic stretch for the boron-oxygen bond. |

X-ray Crystallography: The Definitive Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[13] It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms.

Expertise & Experience: The Challenge of Crystallization

The primary hurdle for this technique is growing a single, diffraction-quality crystal. This can be a process of trial and error, involving screening of various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).

Experimental Workflow: X-ray Crystallography

Caption: Workflow for single-crystal X-ray analysis.

-

Crystallization: Grow single crystals of (4-Aminopyridin-3-yl)boronic acid from a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[14] The resulting diffraction pattern of spots is collected.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell.[14] An atomic model is built into this map and computationally refined to best fit the experimental data.[13]

Data Interpretation: The final output is a 3D model of the molecule, confirming the connectivity of the pyridine ring, the positions of the amino and boronic acid groups, and providing precise bond lengths and angles, leaving no ambiguity about the compound's structure.

Conclusion

The structure elucidation of (4-Aminopyridin-3-yl)boronic acid requires a rigorous and integrated analytical approach. While initial checks with MS and FT-IR can quickly confirm molecular weight and functional groups, detailed NMR spectroscopy (¹H, ¹³C, and particularly ¹¹B) is essential for mapping the molecular framework in solution. Special care must be taken during NMR sample preparation to mitigate the effects of boroxine formation. For absolute, unambiguous proof of structure, single-crystal X-ray crystallography stands as the definitive technique. By systematically applying the methodologies outlined in this guide, researchers and drug development professionals can ensure the identity and purity of this critical building block, leading to more reliable and reproducible scientific outcomes.

References

-

G. S. C. C. Leite, C. F. R. A. C. Lima, M. F. C. Guedes da Silva, A. J. L. Pombeiro, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, Molecules, [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization, Reddit, [Link]

-

General structures of organoboron compounds, ResearchGate, [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5, ResearchGate, [Link]

-

(4-Aminopyridin-3-yl)boronic acid, PubChem, [Link]

-

S. Gorantla, A. K. J. Mainkar, S. R. Cirandur, et al., A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry, Analytical Methods, [Link]

-

Z. Li, Recent progress in the synthesis of pyridinylboronic acids and esters, Arkivoc, [Link]

-

T. J. Southern, R. W. Schurko, A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters, The Journal of Physical Chemistry A, [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds, MIT OpenCourseWare, [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives, ResearchGate, [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation, ResearchGate, [Link]

-

Y. Cheng, Y. Xie, F. Huo, Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”, Molecules, [Link]

-

S. S. K. Bojja, R. R. Sama, H. D. P. H. Pelley, et al., Arylboronic acid chemistry under electrospray conditions, Journal of the American Society for Mass Spectrometry, [Link]

-

Simple Synthesis Method Yields Boronic Acid-Based Drugs, American Pharmaceutical Review, [Link]

-

Boron Crystallography, 911Metallurgist, [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment, The Royal Society of Chemistry, [Link]

-

M. Yamashita, Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron, Chemical Society Reviews, [Link]

-

2-Aminopyridine, NIST WebBook, [Link]

-

C. Badia, P. M. S. D. Cal, G. D. C. G. de Sousa, et al., Protein X-ray Crystallography and Drug Discovery, Pharmaceuticals, [Link]

-

R. N. Rao, D. D. Shinde, A. K. S. Chaudhary, A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor, American Journal of Analytical Chemistry, [Link]

-

Synthesis of organoboranes from alkenes Organic Chemistry 27-04-2022, YouTube, [Link]

-

B. T. G. Lutz, A reducing-difference IR-spectral study of 4-aminopyridine, ResearchGate, [Link]

-

Methods for Determining Atomic Structures: X-ray Crystallography, YouTube, [Link]

-

11B NMR Chemical Shifts, San Diego State University, [Link]

-

Journal of Chemical Education, ACS Publications, [Link]

-

T. Le-Gall, E. Fichet-Juranville, J. C. M. D. de Mattos, et al., Recent Advances in the Synthesis of Borinic Acid Derivatives, Molecules, [Link]

-

A. Corma, V. Fornes, E. Ortega, Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts, Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, [Link]

-

S. Hermanek, Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms, Chemical Reviews, [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. (4-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 23583877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid (CAS: 959957-75-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Aminopyridinyl Boronic Acids in Modern Drug Discovery

(4-Aminopyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry. Its unique electronic and structural features, combining the nucleophilicity of the aminopyridine core with the versatile reactivity of the boronic acid moiety, make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties and Structural Elucidation

(4-Aminopyridin-3-yl)boronic acid is a stable, typically off-white to pale yellow solid under ambient conditions. A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis and for the accurate interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 959957-75-6 | [1] |

| Molecular Formula | C₅H₇BN₂O₂ | [1] |

| Molecular Weight | 137.93 g/mol | [1] |

| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | [1] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in methanol and water; sparingly soluble in other organic solvents | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2] | Inferred from safety data of similar compounds[2][3] |

Structural Formula:

Caption: 2D structure of (4-Aminopyridin-3-yl)boronic acid.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of boronic acids. It is important to note that boronic acids can form cyclic anhydrides (boroxines) in solution, which can lead to complex NMR spectra.[4] To obtain clean, monomeric spectra, it is often advisable to use a coordinating solvent like methanol-d₄ or D₂O, which breaks up these oligomeric species.[4]

Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, (6-propylcarbamoyl)pyridine-3-)boronic acid (in D₂O):

-

¹H NMR (400 MHz, D₂O): δ 8.86 (s, 1H), 8.68 (d, 1H), 8.21 (d, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H)[5]

-

¹³C NMR (96 MHz, D₂O): δ 171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53[5]

¹¹B NMR Spectroscopy:

¹¹B NMR is a powerful technique for characterizing boron-containing compounds. For three-coordinate boronic acids, the chemical shifts typically appear in the range of δ 27-33 ppm.[6]

Synthesis and Purification: A Practical Approach

The synthesis of pyridinylboronic acids is well-established, with the most common method being the halogen-metal exchange of a halopyridine followed by borylation.

Proposed Synthesis of (4-Aminopyridin-3-yl)boronic acid

The following is a representative, detailed protocol for the synthesis of (4-Aminopyridin-3-yl)boronic acid, adapted from established procedures for similar compounds. The starting material, 3-bromo-4-aminopyridine, can be synthesized from pyridine.[5]

Caption: Proposed synthetic workflow for (4-Aminopyridin-3-yl)boronic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromo-4-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with aqueous hydrochloric acid (2 M) until the pH is approximately 1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Isolation: Adjust the pH of the aqueous layer to approximately 7.4 with a saturated aqueous solution of sodium bicarbonate. The product should precipitate out of the solution.

-

Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield (4-Aminopyridin-3-yl)boronic acid.

Purification Strategies

Boronic acids can be challenging to purify via traditional silica gel chromatography due to their polarity and potential for decomposition on silica.[7]

Recommended Purification Protocol (Recrystallization/Precipitation):

-

Dissolution: Dissolve the crude (4-Aminopyridin-3-yl)boronic acid in a minimal amount of hot water or a methanol/water mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

An alternative purification method involves the formation of a diethanolamine adduct, which is often a crystalline solid that can be easily isolated and subsequently hydrolyzed back to the pure boronic acid.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

(4-Aminopyridin-3-yl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides.[9][10] This reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of biaryl motifs commonly found in pharmaceuticals.[11]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol:

This protocol describes a general procedure for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine (4-Aminopyridin-3-yl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture under a nitrogen or argon atmosphere at a temperature ranging from 80 to 110 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

While boronic acids are generally considered to have low toxicity, appropriate safety precautions should always be taken in a laboratory setting.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[2] For long-term storage, refrigeration is recommended.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

(4-Aminopyridin-3-yl)boronic acid is a versatile and valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it particularly important in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex bioactive molecules continues to grow, the importance of key intermediates like (4-Aminopyridin-3-yl)boronic acid is set to increase.

References

- Barreiro, E. J., & Fraga, C. A. M. (2015).

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2009). Organic Process Research & Development, 13(4), 748-751.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). A General and Efficient Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.

- Li, X., & Engle, K. M. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1223-1228.

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

- Widdowson, D. A., & Sandford, G. (2010).

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-PYRIDYLBORONIC ACID. Retrieved from [Link]

- Bouillon, A., Lancelot, J. C., Collot, V., Bovy, P. R., & Rault, S. (2002). Synthesis of novel halopyridinylboronic acids and esters. Part 3: 2, or 3-Halopyridin-4-yl-boronic acids and esters. Tetrahedron, 58(22), 4369–4373.

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

- Onak, T., & Williams, R. E. (1983). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives.

Sources

- 1. (4-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 23583877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Data of (4-Aminopyridin-3-yl)boronic acid

This guide provides a comprehensive analysis of the expected spectroscopic signature of (4-Aminopyridin-3-yl)boronic acid, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific molecule, this document leverages a predictive approach grounded in the empirical data of its core structural analogues: 4-aminopyridine and 3-pyridylboronic acid. By dissecting the influence of the amino and boronic acid functionalities on the pyridine scaffold, we can construct a reliable and detailed forecast of its spectral characteristics. This approach not only offers valuable insights for the identification and characterization of (4-Aminopyridin-3-yl)boronic acid but also serves as a methodological template for the analysis of similarly novel compounds.

Introduction to (4-Aminopyridin-3-yl)boronic acid

(4-Aminopyridin-3-yl)boronic acid is a bifunctional molecule that incorporates the pharmacologically relevant 4-aminopyridine moiety and the synthetically versatile boronic acid group. The 4-aminopyridine structure is a known potassium channel blocker, while boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections predict the ¹H, ¹³C, and ¹¹B NMR spectra of (4-Aminopyridin-3-yl)boronic acid based on a comparative analysis of its structural components.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be dominated by the signals from the three protons on the pyridine ring. The electron-donating amino group at the C4 position will cause a significant upfield shift (to lower ppm values) of the ring protons, particularly the adjacent H5 proton. Conversely, the electron-withdrawing boronic acid group at the C3 position will have a deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Aminopyridin-3-yl)boronic acid in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 8.2 - 8.4 | Singlet (or narrow doublet) | - | Adjacent to the nitrogen atom and ortho to the boronic acid group, leading to a downfield shift. |

| H5 | 6.7 - 6.9 | Doublet | ~5-6 | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift. Coupled to H6. |

| H6 | 7.9 - 8.1 | Doublet | ~5-6 | Meta to the amino group and ortho to the ring nitrogen, resulting in a downfield shift. Coupled to H5. |

| NH₂ | 5.5 - 6.5 | Broad Singlet | - | The chemical shift is variable and depends on concentration and solvent. |

| B(OH)₂ | 7.0 - 8.0 | Broad Singlet | - | The chemical shift is variable and depends on solvent and water content. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of the five carbon atoms in the pyridine ring. The carbon atom attached to the amino group (C4) is expected to be significantly shielded (upfield shift), while the carbon bearing the boronic acid group (C3) will be deshielded (downfield shift).

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Aminopyridin-3-yl)boronic acid in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Adjacent to the ring nitrogen and the boronic acid-bearing carbon, resulting in a downfield shift. |

| C3 | 125 - 130 | Directly attached to the boronic acid group. The C-B bond often results in a broad signal and a moderate chemical shift. |

| C4 | 155 - 160 | Attached to the strongly electron-donating amino group, leading to a significant downfield shift. |

| C5 | 110 - 115 | Ortho to the amino group, resulting in a significant upfield shift. |

| C6 | 150 - 155 | Adjacent to the ring nitrogen, leading to a downfield shift. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a crucial technique for characterizing boron-containing compounds. For arylboronic acids, the ¹¹B chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.

Table 3: Predicted ¹¹B NMR Chemical Shift for (4-Aminopyridin-3-yl)boronic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹¹B | 28 - 32 | The presence of the electron-donating amino group on the pyridine ring is expected to cause a slight upfield shift compared to unsubstituted 3-pyridylboronic acid. The signal is expected to be broad. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for structural verification.

Sample Preparation:

-

Weigh approximately 5-10 mg of (4-Aminopyridin-3-yl)boronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

Instrumental Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Reference: BF₃·OEt₂ (external or internal).

-

Number of Scans: 128-512.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (4-Aminopyridin-3-yl)boronic acid will exhibit characteristic absorption bands for the N-H, O-H, B-O, and C-N bonds, as well as the aromatic pyridine ring.

Table 4: Predicted Characteristic IR Absorption Bands for (4-Aminopyridin-3-yl)boronic acid

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400 - 3200 | N-H stretch (amino group) | Medium - Strong | Asymmetric and symmetric stretching of the primary amine. |

| 3300 - 2500 | O-H stretch (boronic acid) | Broad, Strong | Hydrogen bonding of the B(OH)₂ groups. |

| 1650 - 1600 | N-H bend (amino group) | Medium | Scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C and C=N stretch (pyridine ring) | Medium - Strong | Aromatic ring vibrations. |

| 1350 - 1310 | B-O stretch | Strong | Characteristic stretching vibration of the boronic acid B-O single bond. |

| 1200 - 1150 | C-N stretch | Medium | Stretching of the C4-NH₂ bond. |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of (4-Aminopyridin-3-yl)boronic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data for (4-Aminopyridin-3-yl)boronic acid

| Ionization Mode | Predicted m/z | Ion | Rationale |

| ESI+ | 139.0673 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak. |

| ESI+ | 121.0568 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| ESI- | 137.0517 | [M-H]⁻ | Deprotonated molecular ion. |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of (4-Aminopyridin-3-yl)boronic acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode (ESI+).

-

A small amount of ammonium hydroxide (0.1%) can be added to the solution to promote deprotonation in negative ion mode (ESI-).

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and an internal or external calibrant.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for (4-Aminopyridin-3-yl)boronic acid.

Caption: Workflow for the spectroscopic characterization of (4-Aminopyridin-3-yl)boronic acid.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of (4-Aminopyridin-3-yl)boronic acid. By leveraging data from its constituent substructures, 4-aminopyridine and 3-pyridylboronic acid, we have established a robust set of expected spectral data across NMR, IR, and mass spectrometry. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. This document serves as a valuable resource for scientists and professionals in drug development, enabling the confident identification and characterization of this important chemical entity.

References

-

NIST Chemistry WebBook. 3-Aminopyridine. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (4-Aminopyridin-3-yl)boronic acid. [Link]

The Synthetic Chemist's Guide to (4-Aminopyridin-3-yl)boronic Acid: A Cornerstone for Contemporary Drug Discovery

Introduction: The Ascendancy of the Aminopyridine Boronic Acid Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the prominence of unique structural motifs. Among these, the (4-Aminopyridin-3-yl)boronic acid scaffold has emerged as a critical building block, particularly in the design of kinase inhibitors and other targeted therapies. Its strategic importance lies in the convergence of several key chemical features: the inherent reactivity of the boronic acid moiety, the hydrogen bonding capabilities of the aminopyridine ring, and the specific geometric arrangement of these functionalities, which allows for precise and multifaceted interactions with biological targets.

Boronic acids, once viewed with a degree of skepticism regarding their stability and potential for off-target effects, have now firmly established their place in the medicinal chemist's toolbox.[1] This shift in perspective has been driven by the successful development and approval of several boronic acid-containing drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1] These successes have underscored the unique ability of the boronic acid group to form reversible covalent bonds with active site serine or threonine residues in enzymes, a mechanism that can lead to potent and durable inhibition.[1]

This technical guide provides a comprehensive overview of (4-aminopyridin-3-yl)boronic acid for researchers, scientists, and drug development professionals. We will delve into the nuances of its synthesis, explore its key physicochemical properties, and showcase its application in the construction of complex, biologically active molecules. The insights provided herein are intended to not only serve as a practical reference but also to inspire the innovative application of this versatile scaffold in the discovery of next-generation therapeutics.

Physicochemical Properties and Handling

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₅H₇BN₂O₂ | PubChem CID: 23583877 |

| Molecular Weight | 137.93 g/mol | PubChem CID: 23583877 |

| Appearance | Likely a white to off-white solid. | Based on similar aminophenylboronic acids. |

| pKa | Estimated to be in the range of 4-5 for the pyridine nitrogen and 8-9 for the boronic acid. | Aryl boronic acids typically have a pKa between 8 and 10. The electron-donating amino group may slightly increase this value. The pyridine nitrogen pKa is expected to be similar to that of 4-aminopyridine. |

| Solubility | Expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. Solubility in water is likely to be pH-dependent. | General characteristic of aminopyridine and boronic acid-containing compounds. |

| Stability | The analogous compound, 4-aminopyridine, has been shown to be stable in solid form for at least 6 months at room temperature.[2] Boronic acids are generally stable but can be susceptible to dehydration to form boroxines and to oxidative degradation under certain conditions. | It is advisable to store the compound under an inert atmosphere at reduced temperatures. |

Handling and Safety Precautions:

(4-Aminopyridin-3-yl)boronic acid should be handled with the standard precautions for laboratory chemicals. Based on safety data for analogous compounds, it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis Methodologies: A Practical Approach

The synthesis of pyridinylboronic acids can be achieved through several established methods. For (4-aminopyridin-3-yl)boronic acid, the most practical approaches involve either a halogen-metal exchange followed by borylation or a palladium-catalyzed cross-coupling reaction.

Method 1: Halogen-Metal Exchange and Borylation

This classical and often cost-effective method involves the generation of an organometallic intermediate from a halogenated aminopyridine, which is then trapped with a borate ester.

Figure 1: Conceptual workflow for the synthesis of (4-Aminopyridin-3-yl)boronic acid via halogen-metal exchange.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-4-aminopyridine is a readily available starting material. The bromine at the 3-position is suitably positioned for metalation and subsequent borylation to yield the desired product.

-

Organometallic Reagent: The choice between an organolithium reagent (like n-butyllithium) and a Grignard reagent (like isopropylmagnesium chloride) depends on the functional group tolerance and desired reaction conditions. Organolithium reagents are generally more reactive but may require cryogenic temperatures (-78 °C) to avoid side reactions. Grignard reagents can often be used at slightly higher temperatures.

-

Borylation Agent: Triisopropyl borate is a common and effective borylating agent. Its bulky isopropyl groups can help to prevent the formation of over-borylated byproducts.

-

Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed borate ester to the final boronic acid.

Method 2: Palladium-Catalyzed Borylation

This method offers an alternative route that often exhibits greater functional group tolerance and can be performed under milder conditions than the halogen-metal exchange.

Figure 2: Conceptual workflow for the synthesis of (4-Aminopyridin-3-yl)boronic acid via palladium-catalyzed borylation.

Causality Behind Experimental Choices:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that is widely used in palladium-catalyzed borylation reactions.

-

Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be employed. Pd(dppf)Cl₂ is a common choice as the dppf ligand is both electron-rich and bulky, which facilitates the catalytic cycle.

-

Base: A base, such as potassium acetate (KOAc), is required to facilitate the transmetalation step in the catalytic cycle.

-

Intermediate: This reaction typically yields the pinacol ester of the boronic acid. This ester is often more stable and easier to purify than the free boronic acid. The pinacol group can be carried through subsequent reactions or removed by hydrolysis if the free boronic acid is required.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of (4-aminopyridin-3-yl)boronic acid via palladium-catalyzed borylation, adapted from procedures for analogous compounds.

Step 1: Synthesis of (4-Aminopyridin-3-yl)boronic acid pinacol ester

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

To the resulting suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pinacol ester.

Step 2: Hydrolysis to (4-Aminopyridin-3-yl)boronic acid

-

Dissolve the pinacol ester from Step 1 in a mixture of acetone and water.

-

Add an excess of an aqueous solution of sodium periodate (NaIO₄) and ammonium acetate.

-

Stir the mixture at room temperature for 2-4 hours.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-aminopyridin-3-yl)boronic acid.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of (4-aminopyridin-3-yl)boronic acid in drug discovery lies in its role as a versatile coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide, providing a powerful tool for the construction of complex molecular architectures.[3]

Figure 3: The Suzuki-Miyaura coupling reaction with (4-Aminopyridin-3-yl)boronic acid.

Key Considerations for Successful Coupling:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and minimizing side reactions. For electron-rich aminopyridines, catalysts with electron-rich and bulky ligands, such as those based on dppf or Buchwald-type biaryl phosphines, are often effective.

-

Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate pairing.

-

Solvent System: A variety of solvents can be used, with mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) and water being common. The aqueous phase is often necessary for the dissolution of the inorganic base.

-

Reaction Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate.

Case Study: Synthesis of Kinase Inhibitors

The 4-aminopyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone in the ATP-binding site. The ability to introduce diverse substituents at the 3-position of this ring system via Suzuki-Miyaura coupling with (4-aminopyridin-3-yl)boronic acid is a powerful strategy for exploring the structure-activity relationships (SAR) of these inhibitors.

For instance, in the development of novel inhibitors for kinases such as c-KIT or JNK, (4-aminopyridin-3-yl)boronic acid can be coupled with various functionalized aryl or heteroaryl halides to generate libraries of potential drug candidates.[4][5] This approach allows for the systematic modification of the solvent-exposed regions of the inhibitor, which can be optimized to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

(4-Aminopyridin-3-yl)boronic acid has solidified its position as a high-value building block in contemporary drug discovery. Its unique combination of a reactive boronic acid handle and a biologically relevant aminopyridine core provides a versatile platform for the synthesis of complex and potent therapeutic agents. The continued development of more efficient and robust synthetic methods, coupled with a deeper understanding of its reactivity and properties, will undoubtedly expand its application in the years to come. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the principles and practices outlined in this guide will be instrumental in harnessing the full potential of this remarkable molecule to drive the discovery of innovative medicines.

References

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.

- Gueiffier, A., et al. (2000). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1571-1574.

-

Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

- U.S. Patent No. 5,593,997. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- WO2021013864A1. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)

- European Patent No. EP 3660020 B1. (2023). Process for the synthesis of mTOR kinase inhibitors.

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

- CN1807415A. (2006).

- Baranczak, A., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 234-244.

- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of (4-Aminopyridin-3-yl)boronic Acid in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Introduction: The Emerging Importance of Substituted Pyridyl Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in medicinal chemistry. Among the vast array of pyridine-based building blocks, heteroatom-substituted pyridyl boronic acids have gained significant traction. Specifically, (4-Aminopyridin-3-yl)boronic acid has emerged as a versatile reagent for introducing the 4-aminopyridine-3-yl moiety into complex molecules, a substructure of interest for its potential to modulate the activity of various biological targets.

Boronic acids and their derivatives are celebrated for their stability, low toxicity, and remarkable versatility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an organohalide, offering a powerful tool for the construction of biaryl and heteroaryl systems that are central to many bioactive compounds.[4] The presence of both an amino group and a boronic acid on the same pyridine ring, as in (4-aminopyridin-3-yl)boronic acid, presents unique opportunities and challenges in synthesis, making a thorough understanding of its reactivity and handling paramount for its effective use.

This guide provides an in-depth exploration of the application of (4-Aminopyridin-3-yl)boronic acid in the preparation of bioactive compounds. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the synthesis of the building block itself.

Core Properties and Handling of (4-Aminopyridin-3-yl)boronic Acid

(4-Aminopyridin-3-yl)boronic acid is a crystalline solid that, like many boronic acids, can exist in equilibrium with its cyclic anhydride, a boroxine. This propensity for dehydration is an important consideration for storage and handling, as the boroxine is also a competent partner in Suzuki-Miyaura coupling reactions.[5] For consistent results, it is advisable to store the reagent under anhydrous conditions and to be aware of its potential heterogeneity.

| Property | Value |

| Molecular Formula | C₅H₇BN₂O₂ |

| Molecular Weight | 137.93 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |